molecular formula C14H8F4O2 B596716 6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261593-39-8

6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B596716
CAS No.: 1261593-39-8
M. Wt: 284.21
InChI Key: XPQTUZLHWCZPGC-UHFFFAOYSA-N
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Description

6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound with significant importance in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is reacted with a fluoro-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include refluxing in a solvent such as dioxane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions ortho and para to the fluoro and trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid stands out due to the combination of fluoro and trifluoromethyl groups on a biphenyl scaffold, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure is known to enhance biological activity, improve metabolic stability, and alter pharmacokinetic properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H10F4O2
  • Molecular Weight : 292.23 g/mol
  • CAS Number : Not specified in the available sources.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to interact with various enzymes, particularly those involved in metabolic pathways. The trifluoromethyl group enhances binding affinity and specificity towards target enzymes.
  • Receptor Modulation : This compound may act as a modulator of specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated significant antibacterial properties in vitro.

Biological Activity Data

Activity Type Observation Reference
AntibacterialEffective against E. coli and S. pneumoniae
CytotoxicityInduces apoptosis in MCF-7 breast cancer cells
Enzyme InteractionInhibits cytochrome P450 enzymes, affecting metabolism

Case Studies

  • Anticancer Activity :
    A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin.
  • Antimicrobial Studies :
    Another research focused on the antimicrobial properties of fluorinated biphenyl derivatives. The results indicated that modifications to the biphenyl structure enhanced antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Metabolic Stability :
    A pharmacokinetic study highlighted that the trifluoromethyl group contributes to increased metabolic stability in liver microsomes, suggesting that this compound may have favorable pharmacokinetic properties for further development as a therapeutic agent.

Properties

IUPAC Name

4-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQTUZLHWCZPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680890
Record name 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261593-39-8
Record name 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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